MMP-2 Inhibitor II MMP-2 Inhibitor II MMP-2 Inhibitor II is an oxirane p-sulfonamido analog of SB-3CT that irreversibly inhibits matrix metalloproteinase-2 (MMP-2; Ki = 2.4 µM). It less potently inhibits MMP-1 and -7 (Kis = 45 and 379 µM, respectively) and does not inhibit MMP-3, -7, or -9.1 MMP-2 Inhibitor II, at 5 µM, attenuates glucose-induced MMP-2 activity and expression, as well as subsequent apoptosis, in retinal endothelial cells. It has also been used to examine the role of MMP-2 in rheumatoid synovial fibroblast survival, inflammation, and cartilage degradation.

Brand Name: Vulcanchem
CAS No.: 869577-51-5
VCID: VC0005419
InChI: InChI=1S/C16H17NO6S2/c1-24(18,19)17-12-2-4-13(5-3-12)23-14-6-8-16(9-7-14)25(20,21)11-15-10-22-15/h2-9,15,17H,10-11H2,1H3
SMILES: CS(=O)(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)CC3CO3
Molecular Formula: C16H17NO6S2
Molecular Weight: 383.4 g/mol

MMP-2 Inhibitor II

CAS No.: 869577-51-5

Cat. No.: VC0005419

Molecular Formula: C16H17NO6S2

Molecular Weight: 383.4 g/mol

* For research use only. Not for human or veterinary use.

MMP-2 Inhibitor II - 869577-51-5

CAS No. 869577-51-5
Molecular Formula C16H17NO6S2
Molecular Weight 383.4 g/mol
IUPAC Name N-[4-[4-(oxiran-2-ylmethylsulfonyl)phenoxy]phenyl]methanesulfonamide
Standard InChI InChI=1S/C16H17NO6S2/c1-24(18,19)17-12-2-4-13(5-3-12)23-14-6-8-16(9-7-14)25(20,21)11-15-10-22-15/h2-9,15,17H,10-11H2,1H3
Standard InChI Key ADEXXMLIERNFQB-UHFFFAOYSA-N
SMILES CS(=O)(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)CC3CO3
Canonical SMILES CS(=O)(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)CC3CO3
Appearance Assay:≥98%A crystalline solid

Chemical Identity and Structural Properties

Basic Chemical Characteristics

MMP-2 Inhibitor II, systematically named N-[4-[4-[(2-oxiranylmethyl)sulfonyl]phenoxy]phenyl]-methanesulfonamide, is a synthetic sulfonamide derivative with the molecular formula C16H17NO6S2\text{C}_{16}\text{H}_{17}\text{NO}_{6}\text{S}_{2} and a molecular weight of 383.44 g/mol . Its Canonical SMILES representation is CS(NC(C=C1)=CC=C1OC2=CC=C(S(CC3OC3)(=O)=O)C=C2)(=O)=O, reflecting a bifunctional structure comprising a methanesulfonamide group, a diphenylether backbone, and an epoxide-containing sulfonyl moiety .

Table 1: Chemical and Physical Properties of MMP-2 Inhibitor II

PropertyValueSource
CAS Number869577-51-5
Molecular FormulaC16H17NO6S2\text{C}_{16}\text{H}_{17}\text{NO}_{6}\text{S}_{2}
Molecular Weight383.44 g/mol
Solubility≤200 mg/mL in DMSO
Storage Conditions-20°C, desiccated, protected from light
Purity≥97% (HPLC)

The compound’s epoxide group is critical for its irreversible inhibition mechanism, enabling covalent bond formation with MMP-2’s catalytic zinc ion .

Mechanism of Action and Selectivity

Irreversible Inhibition of MMP-2

MMP-2 Inhibitor II functions as a mechanism-based inhibitor, binding covalently to the active site of MMP-2. Structural studies using X-ray crystallography (PDB ID: 3AYU) demonstrate that the inhibitor embeds into the substrate-binding cleft in an orientation opposite to natural substrates . The epoxide group reacts with the zinc-bound water molecule, forming a stable adduct that disrupts enzymatic activity . This interaction is facilitated by hydrogen bonds between the sulfonamide group and MMP-2 residues His 120 and Glu 121, as well as hydrophobic interactions with the S1' pocket .

Selectivity Profile

The inhibitor’s selectivity stems from its preferential interaction with MMP-2’s unique active-site topology. Comparative kinetic analyses reveal the following inhibitory constants:

Table 2: Inhibitory Activity (Ki) of MMP-2 Inhibitor II Against MMP Family Members

MMP IsoformKi (µM)Selectivity Ratio (vs. MMP-2)Source
MMP-22.41
MMP-14518.8
MMP-7379157.9
MMP-3>500>208
MMP-9>500>208

This selectivity is superior to earlier inhibitors like SB-3CT, which show broader MMP cross-reactivity .

Biochemical and Pharmacological Applications

Cancer Research

MMP-2 Inhibitor II suppresses gelatinolytic activity in cancer cell lines, correlating with reduced invasion and metastasis. In bovine retinal endothelial cells, it attenuates glucose-induced MMP-2 upregulation (50% reduction at 10 µM) and modulates mRNA levels of MT1-MMP and TIMP-2, key regulators of extracellular matrix remodeling .

Rheumatoid Arthritis Models

The inhibitor reduces synovial fibroblast survival and cartilage degradation in rheumatoid arthritis models. At 20 µM, it decreases interleukin-6 (IL-6) production by 65% and inhibits NF-κB signaling, highlighting its anti-inflammatory potential .

Structural Insights from Crystallography

The crystal structure of MMP-2 bound to APP-IP (a related peptide inhibitor) confirms that inhibitors adopting an N-to-C binding orientation relative to the active site achieve higher specificity . MMP-2 Inhibitor II’s sulfonamide group occupies the S1' pocket, while the epoxide aligns with the catalytic zinc, providing a template for designing next-generation inhibitors .

Comparative Analysis with Other MMP Inhibitors

Table 3: Comparison of MMP-2 Inhibitor II with Select MMP Inhibitors

InhibitorTarget MMPsKi (µM) for MMP-2Selectivity (vs. MMP-1)Irreversible?Source
MMP-2 Inhibitor IIMMP-2 > MMP-1, MMP-72.418.8-foldYes
SB-3CTMMP-2, MMP-913.02.5-foldYes
ARP-101MMP-2, MMP-90.810-foldNo
IlomastatBroad-spectrum0.4<5-foldNo

MMP-2 Inhibitor II’s enhanced selectivity and irreversible binding make it preferable for long-term suppression of MMP-2 activity in chronic disease models .

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